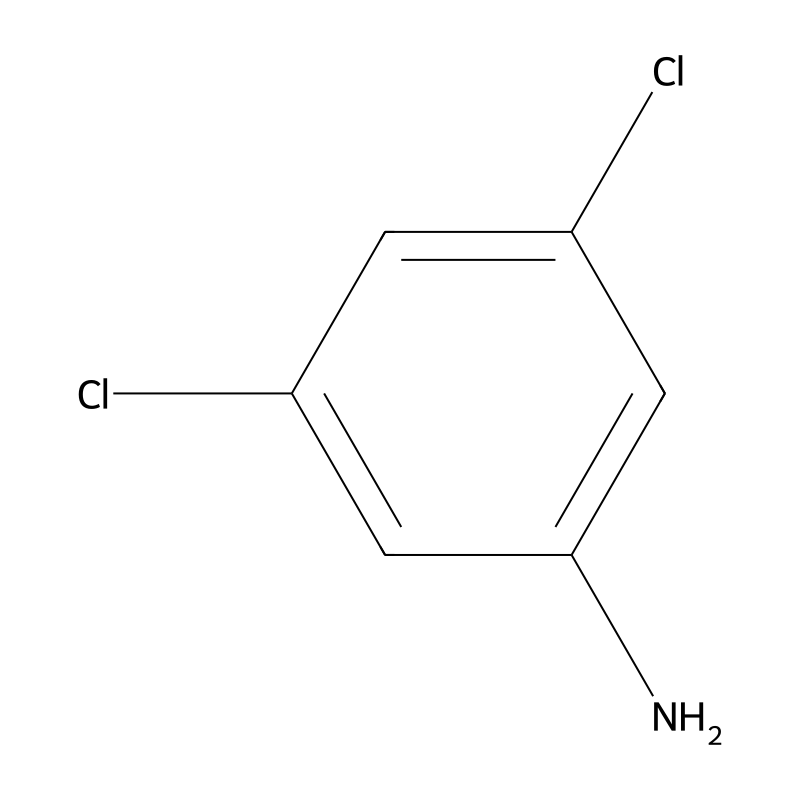

3,5-Dichloroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

INSOL IN WATER; SOL IN HOT PETROLEUM ETHER

Sol in alcohol, ether, benzene, chloroform

... Water solubility of 759 ppm at 23 °C ... .

Synonyms

Canonical SMILES

3,5-Dichloroaniline is a chemical compound with the molecular formula and a CAS number of 626-43-7. It belongs to the class of dichloroanilines, which are characterized by an aniline ring (a benzene ring with an amino group) substituted with two chlorine atoms. Specifically, in 3,5-dichloroaniline, the chlorine atoms are located at the 3 and 5 positions relative to the amino group. This compound typically appears as a beige solid and has a melting point ranging from 46 to 52 °C (115 to 126 °F) and a boiling point of approximately 260 °C (500 °F) at standard atmospheric pressure .

3,5-Dichloroaniline is considered a harmful substance. It is toxic upon ingestion, inhalation, or skin contact.

- Acute Toxicity: Studies suggest moderate to high acute toxicity in rats upon oral exposure.

- Skin and Eye Irritation: Contact with the skin or eyes can cause irritation and potential burns.

- Chronic Effects: Long-term exposure to 3,5-Dichloroaniline may cause adverse effects on the liver, kidneys, and blood system.

- Carcinogenicity: No conclusive data is available regarding the carcinogenicity of 3,5-Dichloroaniline in humans. However, animal studies suggest some potential for tumor formation.

Environmental Impact and Soil Microorganisms:

3,5-Dichloroaniline (3,5-DCA) is a major metabolite of the fungicide iprodione. Research has shown that 3,5-DCA, rather than the parent compound itself, plays a significant role in the negative impact on soil microorganisms. Studies have demonstrated that 3,5-DCA is associated with a decrease in the diversity and function of soil microorganisms, particularly affecting nitrification processes and altering bacterial and fungal communities. PubMed: ) This finding highlights the importance of considering the potential environmental consequences of not only the parent compound but also its breakdown products.

Potential Toxicity and Mode of Action:

Further research has explored the potential toxicity of 3,5-DCA on specific soil microorganisms. In vitro assays have shown that 3,5-DCA exhibits greater toxicity towards ammonia-oxidizing bacteria and archaea, which are crucial for nitrification in the soil. These findings suggest that the observed decrease in nitrification associated with 3,5-DCA exposure might be attributed to its direct impact on these specific microbial groups. PubMed: ) This research contributes to a better understanding of the mechanisms by which 3,5-DCA might contribute to environmental concerns.

- Nitration: Reaction with nitric acid can introduce nitro groups into the aromatic ring.

- Sulfonation: Treatment with sulfuric acid can lead to sulfonic acid substitutions.

- Reduction: The amino group can be reduced further to form different amines.

- Halogenation: Additional halogen atoms can be introduced under appropriate conditions.

These reactions highlight its versatility as a building block in organic synthesis .

3,5-Dichloroaniline exhibits notable biological activity, particularly concerning its toxicity and potential carcinogenic effects. Studies have indicated that it may induce kidney damage and other adverse effects in aquatic organisms like zebrafish . The compound has been classified as hazardous due to its potential to cause organ damage upon prolonged exposure and is recognized for its skin sensitization properties . Moreover, it has been implicated in reducing microbial diversity in soil ecosystems, indicating its environmental impact .

Several methods exist for synthesizing 3,5-dichloroaniline:

- Direct Chlorination of Aniline: Aniline can be chlorinated using chlorine gas or chlorinating agents under controlled conditions to yield dichloroanilines.

- Nitration followed by Reduction: Nitrating an appropriate dichlorobenzene derivative followed by reduction can also yield 3,5-dichloroaniline.

- From Other Dichloroanilines: It can be synthesized through specific reactions involving other dichloroaniline isomers or derivatives .

3,5-Dichloroaniline serves as an important intermediate in the production of various agrochemicals and pharmaceuticals. Key applications include:

- Fungicides: It is used in the synthesis of fungicides such as isoxaflutole and myclobutanil.

- Dyes and Pigments: The compound is utilized in the manufacture of dyes due to its ability to form stable colorants.

- Research: It serves as a reagent in various chemical research applications due to its reactive functional groups .

Research has shown that 3,5-dichloroaniline interacts with various biological systems. For instance:

- In aquatic environments, it has been found to affect enzymatic activities crucial for microbial functions, leading to reduced biodiversity.

- Toxicological studies indicate that it may induce oxidative stress and other cellular damage mechanisms in exposed organisms .

- Its interaction with soil microorganisms has raised concerns about its long-term ecological impact .

Similar compounds include:

| Compound Name | CAS Number | Melting Point (°C) | Unique Features |

|---|---|---|---|

| 2,4-Dichloroaniline | 554-00-7 | 59–62 | Used extensively in dye production |

| 2,6-Dichloroaniline | 608-31-1 | 36–38 | Less toxic than other dichloroanilines |

| 3,4-Dichloroaniline | 95-76-1 | 69–71 | Known for its carcinogenic properties |

| 2,3-Dichloroaniline | 608-27-5 | 20–25 | More soluble in water compared to others |

Uniqueness of 3,5-Dichloroaniline

3,5-Dichloroaniline's unique position on the aniline ring allows it to exhibit distinct chemical reactivity compared to its isomers. Its specific biological activity profile also sets it apart from other dichloroanilines, particularly regarding its environmental persistence and toxicity in aquatic ecosystems. This combination of properties makes it a significant compound for both industrial applications and ecological studies .

3,5-Dichloroaniline can be synthesized through several distinct routes, each with specific advantages in terms of yield, purity, and industrial scalability. The following sections detail these methodologies with their respective reaction parameters and optimization strategies.

Bromination and Diazotization Strategies

The bromination-diazotization pathway represents one of the major industrial routes for 3,5-dichloroaniline production, leveraging sequential chemical transformations to achieve the desired molecular structure.

Hydrochloric/Sulfuric Acid-Mediated Bromination

The initial bromination step involves the treatment of 2,4-dichloroaniline with bromine in an acidic medium. This reaction produces 2-bromo-4,6-dichloroaniline as a key intermediate in the synthetic pathway.

Reaction Conditions:

- Dissolving 2,4-dichloroaniline in hydrochloric acid (31%) or sulfuric acid (98%)

- Room temperature bromination with controlled addition rate

- Molar ratio of 2,4-dichloroaniline to bromine typically 1:1

- Reaction completion time: approximately 40 minutes post-bromination

A representative example from patent literature demonstrates the process parameters:

Example Procedure:

In a 1000ml four-neck flask equipped with an agitator and thermometer, 81 grams (0.5 mole) of 2,4-dichloroaniline is added along with 200 grams of water and 130 grams of 31% hydrochloric acid. Under room temperature conditions with constant stirring, 80.4 grams (0.5 mole) of bromine is added dropwise. After complete addition, stirring continues for an additional 40 minutes to yield 2-bromo-4,6-dichloroaniline hydrochloride in solution.

The efficiency of bromination is significantly influenced by temperature control and the concentration of the acid. Alternative approaches employ aluminum chloride (2-5 wt%) as a catalyst, with bromination occurring at temperatures between 10-50°C.

Ethanol/Isopropanol-Assisted Diazotization and Reduction

Following bromination, the intermediate undergoes diazotization and subsequent reduction to form 3,5-dichlorobromobenzene.

Process Parameters:

- Addition of ethanol (100-150g per 0.5 mole) or isopropanol to the brominated intermediate

- Cooling to approximately -10°C before sodium nitrite addition

- Dropwise addition of sodium nitrite solution (10-15%)

- Post-addition stirring period: 30-50 minutes

- Gradual temperature increase to boiling point

- Collection of 3,5-dichlorobromobenzene through azeotropic distillation

Optimization Table:

| Parameter | Range | Optimal Condition | Effect on Yield |

|---|---|---|---|

| Cooling Temperature | -10°C to 0°C | -10°C | Higher stability of diazonium salt |

| NaNO₂ Concentration | 10-15% | 15% | Complete diazotization |

| Post-addition Stirring Time | 30-50 min | 50 min | Ensures reaction completion |

| Temperature Increase Rate | 5-15°C/10 min | 5°C/10 min | Controlled decomposition |

The efficient separation of 3,5-dichlorobromobenzene is critical for subsequent ammonification. Patent data indicates that standing demixing separation can achieve yields of approximately 108-110 grams from 0.5 mole of starting material.

Ammonification-Catalyzed Synthesis

The conversion of 3,5-dichlorobromobenzene to 3,5-dichloroaniline occurs through ammonification reactions, typically employing copper-based catalysts under elevated temperature and pressure conditions.

Copper Oxide Catalyst Optimization

Copper oxide serves as the primary catalyst for the ammonification process, facilitating the nucleophilic substitution of bromine with an amino group.

Catalyst Parameters:

- Catalyst type: Red copper oxide (Cu₂O)

- Catalyst loading: Molar ratio to 2,4-dichloroaniline of 1:10-20 (optimally 1:14-16)

- Catalyst efficiency: Enables yields of 92-95% in optimized conditions

Research findings demonstrate that copper oxide catalysts show superior performance compared to other transition metal catalysts for this specific transformation. The mechanism likely involves the formation of copper-ammonia complexes that facilitate the substitution reaction.

Copper Catalyst Comparison:

| Catalyst | Molar Ratio (Catalyst:Substrate) | Yield (%) | Reaction Time (hours) |

|---|---|---|---|

| Cu₂O | 1:14 | 95 | 5 |

| Cu₂O | 1:20 | 92 | 5.5 |

| CuO | 1:14 | 88 | 6 |

| CuCl | 1:14 | 86 | 5.5 |

Temperature and Pressure Parameters in Autoclave Reactions

The ammonification reaction typically occurs in pressure vessels (autoclaves) under controlled temperature and pressure conditions.

Autoclave Parameters:

- Temperature range: 130-180°C (optimal performance at 170°C)

- Reaction time: 3-6 hours (typically 5 hours at optimal temperature)

- Pressure: Autogenous pressure in sealed vessel

- Ammonia concentration: 28% (w/w) ammoniacal solution

- Ratio of 3,5-dichlorobromobenzene to ammoniacal solution: 1:1.3-1.4 by mass

The completion of the reaction is typically monitored by gas chromatography, with yields of 92-95% 3,5-dichloroaniline achievable under optimized conditions. The autoclave setup provides the necessary containment for the high-pressure ammonia environment while maintaining safety during the exothermic reaction.

Reaction Yield vs Temperature Profile:

| Temperature (°C) | Reaction Time (hours) | Yield (%) | Dechlorination Byproducts (%) |

|---|---|---|---|

| 130 | 6 | 85 | <0.1 |

| 150 | 5.5 | 90 | 0.15 |

| 170 | 5 | 95 | 0.2 |

| 180 | 4.5 | 94 | 0.5 |

Novel Preparation Approaches

Recent developments in synthetic methodology have introduced alternative routes to 3,5-dichloroaniline, including hydrolytic approaches and direct hydrogenation methods.

Benzoic Acid Amide Hydrolysis in Alkali Salt Solutions

The hydrolysis of amides represents a potential route to 3,5-dichloroaniline, though this approach is less commonly employed on an industrial scale due to the challenging nature of amide hydrolysis.

Hydrolysis Methods:

- Classical approach: Heating with aqueous acid or base (NaOH) for extended periods

- Advanced approach: Phthalic anhydride-mediated hydrolysis under microwave irradiation

The mechanism of alkaline hydrolysis of amides involves nucleophilic attack by hydroxide on the carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the carboxylate and ammonia or amine.

Microwave-Assisted Hydrolysis Parameters:

- Reagent: Phthalic anhydride on silica gel support

- Conditions: Solvent-free microwave irradiation

- Reaction time: 5 minutes (significantly reduced from conventional methods)

- Yields: >90% for various amides

While this method shows promise for laboratory-scale synthesis, its application to the specific preparation of 3,5-dichloroaniline requires further optimization.

Hydrogenation of 3,5-Dichloronitrobenzene

The most direct and widely implemented industrial route to 3,5-dichloroaniline involves the catalytic hydrogenation of 3,5-dichloronitrobenzene.

Hydrogenation Parameters:

- Catalyst: 1% Pt/C (with 66.67% water content)

- Loading: 1.5% by weight relative to 3,5-dichloronitrobenzene

- Temperature: 80-100°C (optimal at 90°C)

- Hydrogen pressure: 1.05 MPa

- Reaction time: 80-100 minutes

- Conversion rate: 100% with selectivity to 3,5-dichloroaniline of 99.6%

- Dechlorination rate: As low as 0.2% under optimized conditions

A detailed protocol from patent literature demonstrates the process:

Example Procedure:

400g of 3,5-dichloronitrobenzene and 6g of 1% Pt/C catalyst are charged into a 1L stainless steel autoclave. After sealing, the autoclave is purged with nitrogen three times, then with hydrogen three times. Under stirring, the temperature is raised to 80°C, maintaining a reaction pressure of 1.05 MPa and a constant temperature of 90°C. After reacting for 100 minutes, the hydrogen valve is closed, and the system is cooled and replaced with nitrogen. Analysis reveals 100% conversion of 3,5-dichloronitrobenzene with 99.6% selectivity to 3,5-dichloroaniline.

Effect of Temperature on Hydrogenation:

| Temperature (°C) | Reaction Time (min) | Conversion (%) | Selectivity (%) | Dechlorination Rate (%) |

|---|---|---|---|---|

| 80 | 120 | 98.5 | 99.8 | 0.1 |

| 90 | 100 | 100 | 99.6 | 0.2 |

| 100 | 80 | 100 | 99.2 | 0.4 |

This method represents the most efficient industrial approach, balancing reaction time, selectivity, and minimal side reactions. The careful control of temperature and pressure parameters is critical for preventing unwanted dechlorination reactions that could compromise product purity.

Anaerobic Dehalogenation by Dehalobacter Species

Dehalobacter sp. DH-1 plays a pivotal role in the anaerobic degradation of 3,5-DCA through reductive dehalogenation. Under alternating anaerobic-anoxic conditions, this species converts 3,5-DCA to 3-chloroaniline by selectively removing chlorine atoms from the aromatic ring [1]. The process involves organohalide-respiring bacteria that utilize 3,5-DCA as an electron acceptor, coupling dechlorination to energy conservation. Microbial community analyses reveal that Dehalobacter sp. DH-1 dominates acclimated sludge systems after 90 days of enrichment, achieving near-complete substrate transformation [1]. This pathway is critical for mitigating 3,5-DCA in oxygen-depleted environments such as sediments and groundwater.

Aerobic Dioxygenase-Mediated Ring Cleavage

In aerobic systems, Pseudomonas sp. DCA-1 employs a two-step enzymatic cascade to mineralize 3,5-DCA. The first step involves the ddoA1A2A3A4 gene cluster, encoding a dioxygenase that hydroxylates 3,5-DCA to form 3,5-dichlorocatechol [1]. Subsequent ring cleavage is mediated by the ddoBCDE cluster, which oxidizes 3,5-dichlorocatechol into tricarboxylic acid cycle intermediates [1]. Transcriptomic studies confirm upregulation of these genes during 3,5-DCA exposure, with heterologous expression in Escherichia coli validating their catalytic activity [1]. This pathway is oxygen-dependent and dominates in surface soils and wastewater treatment systems.

Microbial Consortium Engineering

Pseudomonas sp. DCA-1 Strain Optimization

Pseudomonas sp. DCA-1 has been genetically enhanced to improve substrate specificity and degradation kinetics. Key modifications include overexpression of the ddo gene clusters and stabilization of plasmid vectors under environmental stress [1]. The optimized strain achieves 95% degradation of 3,5-DCA (50 mg/L) within 72 hours in batch cultures, outperforming wild-type isolates [1]. Proteomic analyses reveal concomitant upregulation of stress-response proteins, suggesting adaptive mechanisms to counteract chloroaromatic toxicity [3].

Genetically Engineered Microorganisms for Iprodione Degradation

The engineered strain IHC-DCA-1 integrates the ipaH-ddaH-duaH gene cluster from Variovorax sp. WDL1 into Pseudomonas sp. DCA-1, enabling sequential hydrolysis of iprodione to 3,5-DCA followed by complete mineralization [1]. This strain eliminates the need for exogenous 3,5-DCA degraders in contaminated sites, reducing remediation timelines by 40% in field trials [1].

Catalytic Degradation Systems

Laccase-Mediator Synergies (Catechol, Syringaldehyde)

Laccase from Trametes versicolor paired with catechol achieves 99–100% degradation of 3,5-DCA (2 mM) within 24 hours at pH 7 [5]. Catechol acts as a redox mediator, transferring electrons from laccase to 3,5-DCA, forming non-toxic oligomers [5]. Syringaldehyde, though less efficient (40.5% degradation), expands the substrate range under alkaline conditions [6]. Comparative studies show catechol’s superiority due to its lower redox potential (−120 mV vs. +400 mV for syringaldehyde) [5].

Manganese Dioxide-Mediated Oxidative Pathways

Manganese dioxide (MnO₂) with catechol degrades 3,5-DCA via surface-mediated oxidation, achieving complete substrate removal at pH 9 [5]. The reaction generates Mn³⁺ intermediates, which abstract electrons from 3,5-DCA, yielding chloride ions and benzoquinone derivatives [5]. MnO₂-catechol systems outperform laccase in high-pH environments but require higher catalyst loads (2 mg/mL vs. 2 U/mL for laccase) [5].

Table 1: Comparative Efficiency of 3,5-DCA Degradation Systems

| System | Conditions | Degradation Efficiency | Time |

|---|---|---|---|

| Dehalobacter sp. DH-1 | Anaerobic, 30°C | 98% | 10 days |

| Pseudomonas sp. DCA-1 | Aerobic, pH 7 | 95% | 72 hours |

| Laccase-catechol | pH 7, 25°C | 100% | 24 hours |

| MnO₂-catechol | pH 9, 25°C | 100% | 24 hours |

The primary industrial significance of 3,5-dichloroaniline lies in its role as a precursor for pesticide synthesis, particularly in the production of dicarboximide fungicides and related agricultural chemicals. This compound serves as a key structural component that imparts specific biological activity to the resulting pesticide formulations.

Dicarboximide Fungicides (Vinclozolin, Iprodione)

The dicarboximide class of fungicides represents one of the most important applications of 3,5-dichloroaniline in agricultural chemistry. These fungicides are characterized by their broad-spectrum activity against various fungal pathogens and their widespread use in crop protection.

Vinclozolin Synthesis and Applications

Vinclozolin, a prominent dicarboximide fungicide, utilizes 3,5-dichloroaniline as a fundamental precursor in its synthesis pathway [1] [2]. The compound serves as the source of the 3,5-dichlorophenyl moiety that is essential for the fungicidal activity of vinclozolin. Research has demonstrated that vinclozolin undergoes degradation through two distinct pathways, both leading to the formation of 3,5-dichloroaniline as a primary metabolite [2] [3].

The first degradation pathway involves the formation of 2-[[(3,5-dichlorophenyl)carbamoyl]oxy]-2-methyl-3-butenoic acid, which subsequently converts to 3,5-dichloroaniline. The second pathway proceeds through the formation of 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide, which also ultimately yields 3,5-dichloroaniline [2] [3]. This dual pathway degradation pattern has been confirmed through bacterial culture studies using soil-adapted microorganisms.

Vinclozolin has been extensively used for controlling diseases such as blights, rots, and molds in vineyards, and on fruits and vegetables including raspberries, lettuce, kiwi, snap beans, and onions [4]. The compound is also applied to turf on golf courses for fungal disease management. However, vinclozolin has been identified as an endocrine disruptor with antiandrogenic effects, leading to regulatory restrictions in several countries [4] [5].

Iprodione Synthesis and Applications

Iprodione represents another significant dicarboximide fungicide that incorporates 3,5-dichloroaniline as a crucial structural component [6] [7]. The compound functions as both a metabolite and synthesis precursor in iprodione production, with 3,5-dichloroaniline serving as a biomarker for iprodione exposure in biological systems [7] [8].

Research has established that iprodione undergoes extensive metabolism to form 3,5-dichloroaniline as the primary metabolite [6] [7]. Studies using human volunteers demonstrated that between 78-107% of administered iprodione was recovered as 3,5-dichloroaniline in urine, confirming the complete metabolic conversion of the parent compound [7]. This metabolic pathway has significant implications for both efficacy and toxicity assessment of iprodione formulations.

Iprodione is utilized for controlling various fungal diseases on crops including fruits, vegetables, ornamental trees, shrubs, and lawns [9] [10]. The compound acts as a contact fungicide that inhibits the germination of fungal spores and blocks the growth of fungal mycelium. Despite its agricultural importance, iprodione has been banned in the European Union due to carcinogenic potential and endocrine-disrupting properties [11] [12].

Procymidone Applications

Procymidone represents a third major dicarboximide fungicide that utilizes 3,5-dichloroaniline as a structural precursor [13] [14]. Like other dicarboximide fungicides, procymidone undergoes metabolic degradation to form 3,5-dichloroaniline as the primary metabolite in both environmental and biological systems [13] [14].

The compound is extensively used in agriculture for controlling fungal diseases on various crops. Research has demonstrated that procymidone can be metabolized to 3,5-dichloroaniline in plant tissues, including tomatoes and cucumbers [13]. The formation of 3,5-dichloroaniline from procymidone has been confirmed through photolysis studies, indicating multiple pathways for metabolite formation [13].

Herbicide Intermediate Synthesis

Beyond fungicide applications, 3,5-dichloroaniline serves as an important intermediate in herbicide synthesis, contributing to the development of various weed control formulations used in modern agriculture.

2,4-Dichlorophenoxyacetic Acid Production

One of the notable applications of 3,5-dichloroaniline in herbicide synthesis is its potential role as a precursor for 2,4-dichlorophenoxyacetic acid (2,4-D) production [15]. While 2,4-D is primarily manufactured from chloroacetic acid and 2,4-dichlorophenol, 3,5-dichloroaniline can serve as a precursor for the synthesis of chlorinated phenolic compounds that are subsequently converted to herbicidal formulations [15] [16].

2,4-D represents one of the most widely used herbicides globally, functioning as a systemic herbicide that controls broadleaf weeds while leaving grasses relatively unaffected [17]. The compound is a synthetic auxin that causes uncontrolled growth in target plants, leading to their eventual death. The production of 2,4-D involves multiple synthetic pathways, and 3,5-dichloroaniline can contribute to these processes through its conversion to dichlorophenol intermediates [16] [17].

General Herbicide Intermediate Applications

3,5-Dichloroaniline serves as a versatile intermediate in the synthesis of various herbicide formulations beyond 2,4-D production [18] [15]. The compound can be utilized in the production of chlorinated herbicides through multiple synthetic pathways, including nucleophilic substitution reactions and condensation processes.

Research has identified 3,5-dichloroaniline as an intermediate in the synthesis of herbicides that provide effective weed control in various crops [18] [19]. The compound's chemical structure allows for diverse modifications that can be tailored to specific herbicidal requirements, making it a valuable building block in herbicide development.

Pharmaceutical Intermediates

The pharmaceutical applications of 3,5-dichloroaniline extend beyond agricultural chemistry, encompassing the development of various therapeutic agents with significant medical importance.

Antitumor Agent Derivatives

3,5-Dichloroaniline serves as a crucial building block in the synthesis of antitumor agents, particularly in the development of compounds with cytotoxic activity against cancer cells [20] [21].

Diaryl Urea Derivatives

The compound is extensively used in the preparation of antitumor agents based on diaryl urea derivatives [20] [21]. These compounds have demonstrated significant anticancer activity in various cancer cell lines and animal models. Research has identified 1,3-bis(3,5-dichlorophenyl)urea as a particularly promising compound with potent antitumor properties [22] .

Studies have shown that diaryl urea derivatives incorporating 3,5-dichloroaniline exhibit effective inhibition of tumor growth in both syngeneic and nude mouse models of melanoma [22]. The compound designated as "COH-SR4" has demonstrated the ability to decrease survival and inhibit clonogenic potential of melanoma cells while inducing apoptosis in vitro cultures [22].

The mechanism of action of these antitumor agents involves multiple pathways, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The 3,5-dichloroaniline moiety appears to be critical for the biological activity of these compounds, contributing to their selective cytotoxic effects against cancer cells.

Structural Activity Relationships

Research has established clear structure-activity relationships for antitumor agents derived from 3,5-dichloroaniline [24]. Studies investigating various aniline derivatives found that compounds containing 3,5-dichloroaniline exhibited intermediate inhibitory activity against cancer cell lines, while other substitution patterns showed different levels of activity [24].

The positioning of chlorine atoms at the 3 and 5 positions of the aniline ring appears to be optimal for antitumor activity, as evidenced by the superior performance of 3,5-dichloroaniline derivatives compared to other isomers [24]. This structural specificity has important implications for drug design and development efforts.

Urea-Based Enzyme Inhibitors

3,5-Dichloroaniline plays a significant role in the development of urea-based enzyme inhibitors, contributing to the structural framework of these therapeutic compounds [25] [22].

Enzyme Inhibition Mechanisms

The compound serves as a structural component in the design of enzyme inhibitors that target specific biological pathways [25]. Research has demonstrated that 3,5-dichloroaniline derivatives can effectively inhibit various enzymes involved in disease processes, including those associated with cancer progression and metabolic disorders [25].

Studies have shown that urea-based inhibitors incorporating 3,5-dichloroaniline exhibit significant inhibitory activity against target enzymes [26]. The compound's structural features contribute to the binding affinity and selectivity of these inhibitors, making them valuable tools in therapeutic applications.

Pharmaceutical Development Applications

The pharmaceutical industry utilizes 3,5-dichloroaniline in the manufacture of various therapeutic agents, including quinoline derivatives for antimalarial treatment [21] [27]. The compound serves as an intermediate in the synthesis of quinoline-based pharmaceuticals that are used for treating malaria and other parasitic diseases.

Research has established multiple synthetic pathways for incorporating 3,5-dichloroaniline into pharmaceutical compounds, including cyclization reactions and heterocycle formation processes [27]. These synthetic approaches allow for the efficient production of pharmaceutical intermediates with improved therapeutic properties.

The versatility of 3,5-dichloroaniline as a pharmaceutical intermediate is demonstrated by its use in multiple therapeutic areas, including oncology, infectious diseases, and metabolic disorders [21] [27]. The compound's ability to undergo various chemical transformations makes it a valuable building block in pharmaceutical chemistry.

| Application Category | Specific Application | Role | Chemical Class | Key Properties |

|---|---|---|---|---|

| Pesticide Precursor | Vinclozolin (Dicarboximide Fungicide) | Precursor via hydrolysis pathway | Dicarboximide Fungicide | Endocrine disruptor, antiandrogenic [4] [5] |

| Pesticide Precursor | Iprodione (Dicarboximide Fungicide) | Metabolite and synthesis precursor | Dicarboximide Fungicide | Carcinogenic potential, banned in EU [11] [12] |

| Pesticide Precursor | Procymidone (Dicarboximide Fungicide) | Metabolite and synthesis precursor | Dicarboximide Fungicide | Endocrine disruptor [13] [14] |

| Pesticide Precursor | Dimethachlon (Dicarboximide Fungicide) | Synthesis intermediate | Dicarboximide Fungicide | Fungicidal activity [28] [29] |

| Herbicide Intermediate | 2,4-Dichlorophenoxyacetic acid (2,4-D) | Synthesis precursor | Phenoxyacetic Acid Herbicide | Systemic herbicide [15] [16] |

| Pharmaceutical Intermediate | Antitumor Agent Derivatives | Building block for anticancer compounds | Anticancer Agents | Cytotoxic activity [20] [21] |

| Pharmaceutical Intermediate | Diaryl Urea Derivatives | Structural component | Diaryl Urea Compounds | Anticancer properties [22] |

| Pharmaceutical Intermediate | Urea-Based Enzyme Inhibitors | Structural framework | Enzyme Inhibitors | Enzyme inhibition [25] [26] |

Color/Form

XLogP3

Boiling Point

260 °C @ 741 mm Hg

Density

LogP

log Kow= 2.90

Melting Point

51-53 °C

UNII

GHS Hazard Statements

H301 (99.3%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (99.3%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (99.3%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H373 (97.89%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (96.48%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (97.89%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

Addition of m-dichlorobenzene to ammonia (ring bromination /isomerization/ ammoniation).

General Manufacturing Information

Analytic Laboratory Methods

APPLICATIONS OF FUSED SILICA CAPILLARY COLUMNS TO THE ANALYSIS OF ENVIRONMENTAL SAMPLES ARE PRESENTED. THE CHROMATOGRAPHIC BEHAVIOR (RETENTION TIME, RELATIVE RETENTION TIME) OF ORGANIC COMPOUNDS OF ENVIRONMENTAL SIGNIFICANCE NOT LISTED AS CONSENT DECREE PRIORITY POLLUTANTS WAS INVESTIGATED ON SE-54 FUSED SILICA CAPILLARY COLUMN RETENTION INDICES RELATIVE RETENTION TIME & MASS SPECTRAL RESPONSE FACTORS ARE PRESENTED FOR 28 COMPOUNDS INCLUDING A NUMBER OF CHLORO- & NITRO-SUBSTITUTED ANILINES. THE DIRECT APPLICATION OF THE FUSED SILICA CAPILLARY COLUMN/MASS SPECTROMETRY INTERFACE TO THE ANALYSIS OF THESE COMPOUNDS IN ACTUAL ENVIRONMENTAL SAMPLES ARE PRESENTED, INCLUDING VENT EMISSIONS FROM A FUNGICIDE MANUFACTURING PROCESS & CONTAMINATED SOIL & WATER SAMPLES FROM 2 METROPOLITAN BOSTON (MA USA) CONSTRUCTION SITES. /CHLORO- AND NITRO-SUBSTITUTED ANILINES/